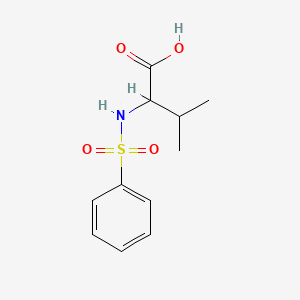

2-Benzenesulfonamido-3-methylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzenesulfonamido-3-methylbutanoic acid is an organic compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol It is characterized by the presence of a benzenesulfonamide group attached to a 3-methylbutanoic acid backbone

Méthodes De Préparation

The synthesis of 2-benzenesulfonamido-3-methylbutanoic acid typically involves the reaction of 3-methylbutanoic acid with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

2-Benzenesulfonamido-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group, depending on the reducing agent used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

2-Benzenesulfonamido-3-methylbutanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

Mécanisme D'action

The mechanism of action of 2-benzenesulfonamido-3-methylbutanoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparaison Avec Des Composés Similaires

2-Benzenesulfonamido-3-methylbutanoic acid can be compared with other sulfonamide derivatives, such as:

Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but different pharmacokinetic properties.

Sulfamethoxazole: A more complex sulfonamide used as an antibiotic, known for its broad-spectrum activity.

Sulfadiazine: Another sulfonamide antibiotic with a different spectrum of activity and clinical applications.

Activité Biologique

2-Benzenesulfonamido-3-methylbutanoic acid, with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure

The structure of this compound includes a benzenesulfonamide group attached to a 3-methylbutanoic acid moiety. The sulfonamide functional group is known for its ability to mimic natural substrates, which is crucial for its biological activity.

- Molecular Formula : C11H15NO4S

- Molecular Weight : 257.31 g/mol

- CAS Number : 85849-94-1

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. This inhibition can disrupt various biochemical pathways, leading to its observed effects:

- Enzyme Inhibition : The sulfonamide group can inhibit the activity of carbonic anhydrases (CAs), which are essential for various physiological processes including respiration and acid-base balance.

- Antimicrobial Activity : Similar to other sulfonamides, this compound may exhibit antimicrobial properties by interfering with bacterial folate synthesis.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory effects, possibly through modulation of immune responses.

Antimicrobial Activity

Research indicates that this compound has demonstrated antimicrobial properties against various pathogens. A study found that derivatives of benzenesulfonamides exhibit significant antibacterial activity, suggesting that this compound could be effective against resistant bacterial strains .

Anti-Cancer Potential

In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, benzenesulfonamide derivatives have been tested in clinical trials for their efficacy against pancreatic ductal adenocarcinoma, demonstrating promising results in reducing tumor growth when combined with conventional chemotherapy .

In Vivo Studies

A recent study explored the in vivo effects of a related benzenesulfonamide on tumor growth in animal models. The compound was administered alongside standard chemotherapeutics, resulting in enhanced anti-tumor efficacy without significant cytotoxicity to normal cells .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| Sulfanilamide | Inhibits bacterial folate synthesis | Broad-spectrum antibacterial activity |

| Sulfamethoxazole | Inhibits dihydropteroate synthase | Effective against urinary tract infections |

| Sulfadiazine | Similar to sulfanilamide | Used for treating toxoplasmosis |

| This compound | Inhibits carbonic anhydrases | Potential anti-cancer and anti-inflammatory effects |

Propriétés

IUPAC Name |

2-(benzenesulfonamido)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-8(2)10(11(13)14)12-17(15,16)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDVYAPPQUVBHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369684 |

Source

|

| Record name | 2-benzenesulfonamido-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85849-94-1 |

Source

|

| Record name | 2-benzenesulfonamido-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.